BenchChemオンラインストアへようこそ!

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

Physicochemical profiling LogP comparison Benzimidazole scaffold

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid (CAS 1160472-54-7) is a fused tricyclic heterocycle combining a 1,4-oxazine ring with a benzimidazole core, bearing a carboxylic acid substituent at the 8-position. Its molecular formula is C₁₁H₁₀N₂O₃ (MW 218.21 g/mol).

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1160472-54-7
Cat. No. B1416716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
CAS1160472-54-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1COCC2=NC3=C(N21)C=CC(=C3)C(=O)O
InChIInChI=1S/C11H10N2O3/c14-11(15)7-1-2-9-8(5-7)12-10-6-16-4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15)
InChIKeyVEUKQBKQRRWAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid (CAS 1160472-54-7): Structural Identity and Core Characteristics for Research Procurement


3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid (CAS 1160472-54-7) is a fused tricyclic heterocycle combining a 1,4-oxazine ring with a benzimidazole core, bearing a carboxylic acid substituent at the 8-position . Its molecular formula is C₁₁H₁₀N₂O₃ (MW 218.21 g/mol) . The compound belongs to the dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole class, which has been claimed in patents as a privileged scaffold for modulating TNF-α activity and other therapeutic targets [1]. The 8-carboxylic acid functionality distinguishes this compound from the unsubstituted parent scaffold (CAS 5638-73-3) and from 8-halogenated analogs, providing a chemically addressable handle for amide coupling, esterification, and bioconjugation reactions .

Why Generic Substitution Fails for 3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid: The Functional Handle Problem in Benzimidazole Building Blocks


The oxazino[4,3-a]benzimidazole scaffold class contains multiple closely related analogs—including the unsubstituted parent (CAS 5638-73-3), the 8-chloro derivative (CAS 59504-71-1), and the 7-nitro-8-carboxylic acid variant (CAS 71249-54-2)—that cannot be interchanged without altering downstream experimental outcomes [1]. The 8-carboxylic acid group (-COOH) on the target compound is the sole functional handle enabling direct amide bond formation and ester conjugation; the unsubstituted parent lacks any functional group at this position, while the 8-chloro analog requires additional activation steps for nucleophilic displacement [2]. Furthermore, the carboxylic acid significantly alters the compound's physicochemical profile: measured logP increases, polar surface area doubles, and hydrogen bond donor/acceptor capacity expands relative to the unsubstituted core . These differences directly impact solubility, membrane permeability, and the compound's suitability as a building block in parallel library synthesis .

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid (CAS 1160472-54-7) vs. Closest Analogs


LogP and Lipophilicity: Target Compound vs. Unsubstituted Parent (CAS 5638-73-3)

The target compound exhibits a calculated logP of 1.40, compared to an XlogP of 0.8 for the unsubstituted 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole parent (CAS 5638-73-3) . The ΔlogP of +0.60 indicates that the 8-carboxylic acid derivative is markedly more lipophilic than the parent scaffold, which is counter-intuitive given the polar carboxyl group and likely reflects the contribution of the conjugated benzimidazole ring system to the overall partition coefficient . This lipophilicity shift is relevant for predicting membrane permeability and selecting appropriate formulation solvents during biological assay development .

Physicochemical profiling LogP comparison Benzimidazole scaffold

Topological Polar Surface Area (TPSA): Target vs. Unsubstituted Parent Scaffold

The target compound has a topological polar surface area (TPSA) of 48.26 Ų, versus 27 Ų for the unsubstituted parent (CAS 5638-73-3) . This ~21.3 Ų increase (nearly 80% larger) is attributable to the carboxylic acid group and substantially exceeds the commonly applied TPSA threshold of 60 Ų for favorable oral absorption predictions, placing the target compound in the intermediate-polarity range . The higher TPSA implies reduced passive blood-brain barrier penetration and altered oral bioavailability characteristics relative to the unsubstituted core scaffold .

Drug-likeness Polar surface area Bioavailability prediction

Hydrogen Bond Donor/Acceptor Profile: Functional Consequences for Target Engagement and Solubility

The target compound possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), compared to 0 HBD and 2 HBA for the unsubstituted parent scaffold (CAS 5638-73-3) . The increase of 1 HBD and 3 HBA directly results from the carboxylic acid moiety. Additionally, the measured logD (pH-dependent distribution coefficient) for the target compound is -0.80, indicating that at physiological pH, the ionized carboxylate form predominates and aqueous solubility is enhanced relative to the neutral form (logSw = -1.72) . No comparable logD or logSw data are publicly available for the unsubstituted or 8-chloro analogs, underscoring the target-specific dataset available for this compound .

Hydrogen bonding Solubility prediction Medicinal chemistry

Vendor-Supplied Purity and Procurement Readiness vs. Closest Analogs

The target compound is commercially available at a certified purity of 95% (HPLC) from Leyan (Product No. 1341312) and as a screening compound from ChemDiv (Compound ID 8020-2688, 3 mg available, 1-week shipping) . In contrast, the unsubstituted parent (CAS 5638-73-3) is listed at 95% purity by multiple vendors, and the 8-chloro analog (CAS 59504-71-1) is less widely stocked with fewer purity specifications publicly disclosed . The target compound thus combines a defined purity specification with documented sourcing from screening-library suppliers, facilitating immediate procurement for parallel medicinal chemistry campaigns without the need for custom synthesis .

Chemical purity Vendor comparison Procurement specification

Spectroscopic Identity Confirmation: 1H NMR Reference Data for Procurement Verification

A 1H NMR reference spectrum is cataloged in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID 3fKxKKJCbri) for the target compound, recorded in DMSO-d₆ solvent [1]. This provides a verified spectroscopic fingerprint for incoming quality control (QC) upon compound procurement. The InChIKey (VEUKQBKQRRWAME-UHFFFAOYSA-N) and exact mass (218.069142 g/mol) are also documented, enabling unambiguous identity confirmation via LC-MS [1]. For the unsubstituted parent (CAS 5638-73-3) and 8-chloro analog (CAS 59504-71-1), comparable curated NMR reference spectra in public databases are less readily accessible, meaning QC verification for these analogs may require in-house characterization or reliance on vendor-supplied certificates of analysis alone [1].

NMR characterization Quality control Compound identity verification

Patent-Cited Scaffold Relevance: Oxazino[4,3-a]benzimidazole Core in TNF-α Modulation and Carboxylic Acid Derivatization Potential

The dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole ring system is explicitly enumerated as one of five core tricyclic benzimidazole scaffolds in WO2015086525A1 (UCB Biopharma), which claims fused tricyclic benzimidazole derivatives as modulators of TNF-α signaling for inflammatory and autoimmune disease therapy [1]. The patent describes substitution at the position equivalent to the 8-carboxylic acid on the target compound as a vector for modulating potency and selectivity. The carboxylic acid group on the target compound provides a direct synthetic entry point for amide coupling and ester formation, enabling rapid SAR exploration around the 8-position without requiring additional functional group interconversion steps that would be necessary with the 8-chloro or unsubstituted analogs [1][2]. Nota bene: this evidence is class-level inference—the target compound itself is not a specifically exemplified compound in the patent with reported IC₅₀ data; its value lies in its suitability as a derivatization-ready building block for exploring the SAR space claimed in the patent.

TNF-α modulation Patent scaffold Chemical derivatization

Recommended Research and Industrial Application Scenarios for 3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid (CAS 1160472-54-7)


Parallel Amide Library Synthesis for TNF-α SAR Exploration

The 8-carboxylic acid group enables direct HATU- or EDC-mediated amide coupling with diverse amine building blocks, allowing parallel synthesis of 8-carboxamide derivatives for TNF-α modulation SAR studies consistent with the patent space defined in WO2015086525A1 [1]. The measured logP (1.40) and TPSA (48.26 Ų) provide baseline parameters for library design and property-guided optimization . In contrast, the unsubstituted parent scaffold cannot be directly diversified at the 8-position without prior C-H functionalization, adding 2–3 synthetic steps [2].

Bioconjugation and Chemical Probe Development

The single carboxylic acid handle, combined with a moderate TPSA (48.26 Ų) and demonstrated logD (-0.80 at physiological pH), makes this compound suitable for bioconjugation via NHS-ester or carbodiimide chemistry to generate chemical probes for target identification studies . The availability of a curated 1H NMR reference spectrum in DMSO-d₆ facilitates characterization of the activated ester intermediate and the final conjugate [3].

Physicochemical Property Benchmarking in Screening Library Design

With experimentally verified logP (1.40), logD (-0.80), TPSA (48.26 Ų), and hydrogen bonding parameters (HBD = 1, HBA = 5), this compound serves as a calibrated reference point for benchmarking the physicochemical property space of oxazino[4,3-a]benzimidazole-based screening libraries . Its inclusion in the ChemDiv screening collection confirms its suitability for high-throughput screening campaigns, and the documented purity (95% HPLC) ensures reliable assay results .

Scaffold-Hopping Starting Point for Mineralocorticoid Receptor (MR) Antagonist Programs

The benzimidazole-fused oxazine scaffold is structurally related to the benzimidazole oxazolidinedione class of nonsteroidal MR antagonists, which demonstrated potent in vitro MR antagonism and in vivo natriuresis efficacy comparable to spironolactone at 100 mg/kg (p.o.) [4]. The 8-carboxylic acid derivative of the oxazino[4,3-a]benzimidazole scaffold may serve as a scaffold-hopping starting point for MR antagonist lead generation, with the carboxylic acid providing an attachment vector for exploring amide or ester substituent effects on MR potency and selectivity [4]. This application is supported by class-level inference and has not been validated with direct experimental data for this specific compound.

Quote Request

Request a Quote for 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.